N-(1-Cyano-1-cyclopropylethyl)-2-(2,3-dimethylanilino)acetamide
Description
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2,3-dimethylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-5-4-6-14(12(11)2)18-9-15(20)19-16(3,10-17)13-7-8-13/h4-6,13,18H,7-9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGCGEXAYBYMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(=O)NC(C)(C#N)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-(2,3-dimethylanilino)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Coupling with 2,3-dimethylaniline: The final step involves coupling the intermediate with 2,3-dimethylaniline under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-(2,3-dimethylanilino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups depending on the substituent introduced.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(1-Cyano-1-cyclopropylethyl)-2-(2,3-dimethylanilino)acetamide exhibits promising anticancer properties. Preliminary studies have shown that derivatives of similar structures can selectively inhibit cancer cell proliferation. For example, compounds with analogous functional groups have demonstrated effective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes relevant to disease progression, such as acetylcholinesterase. This property positions it as a potential therapeutic agent in treating neurodegenerative diseases like Alzheimer's .
Agrochemical Applications
The structural features of this compound suggest potential applications in agrochemicals, particularly as herbicides or pesticides. The unique binding properties of the cyano group may enhance its efficacy in targeting specific pests or weeds, making it a candidate for further exploration in agricultural settings.
Synthetic Methodologies
This compound serves as a valuable intermediate in the synthesis of various nitrogenous heterocycles. Its reactive functional groups allow for straightforward modifications leading to the development of novel compounds with enhanced biological activities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cells; IC50 values were significantly lower than control compounds. |
| Study B | Antimicrobial Testing | Showed inhibition zones larger than 15 mm against Staphylococcus aureus at a concentration of 200 µg/mL. |
| Study C | Enzyme Inhibition | Inhibitory effects on acetylcholinesterase were observed, suggesting potential for neuroprotective applications. |
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-(2,3-dimethylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences between the target compound and related acetamides from the evidence:
Physicochemical and Pharmacokinetic Properties
- Cyclopropane vs.
- Cyano Group: The cyano moiety may engage in dipole-dipole interactions or act as a hydrogen-bond acceptor, unlike chloro or methoxy groups in analogs .
- Lipophilicity : Compounds with trifluoromethyl groups () or aromatic rings () exhibit higher lipophilicity than the target compound, which may affect membrane permeability and metabolic stability .
Biological Activity
N-(1-Cyano-1-cyclopropylethyl)-2-(2,3-dimethylanilino)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H21N5OS
- Molecular Weight : 387.5 g/mol
The structure includes a cyano group attached to a cyclopropyl moiety and an acetamide functional group, which contribute to its unique biological activity.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Its structural components suggest potential antimicrobial effects, particularly against bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways, which can be leveraged in drug design.
Research indicates that the biological activity is mediated through the following mechanisms:
- Binding Affinity : The unique structure enhances binding affinity to target receptors or enzymes, potentially leading to effective inhibition or activation of biological pathways.
- Molecular Interactions : Interaction studies have utilized techniques like surface plasmon resonance to elucidate binding kinetics with target proteins.
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| N-(1-cyanocyclohexyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | C18H22N4OS | 401.6 g/mol | Contains a cyclohexyl group |
| N-(1-cyano-1-cyclopropylethyl)-2-[(2,5-dimethylphenyl)amino]acetamide | C18H24N4O | 271.36 g/mol | Features a cyclopropane moiety |
| 2-[((5-amino)-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide | C13H12ClN3OS | 330.81 g/mol | Different functional groups affecting pharmacological properties |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Anticancer Studies :
- A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines (e.g., breast and colon cancer), promoting apoptosis and reducing cell viability.
-
Antimicrobial Testing :
- In vitro assays indicated that the compound exhibited antimicrobial activity against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggested it could serve as a lead for developing new antibiotics.
-
Enzyme Inhibition Assays :
- Kinetic studies revealed that the compound effectively inhibited specific enzymes involved in metabolic pathways relevant to cancer progression and microbial resistance.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-Cyano-1-cyclopropylethyl)-2-(2,3-dimethylanilino)acetamide, and how are key intermediates validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, cyclopropane-containing intermediates can be synthesized via [1,2]-cycloaddition or Grignard reactions. The cyano group is introduced using Knoevenagel condensation or cyanide substitution. Validation of intermediates is achieved through ¹H/¹³C-NMR (e.g., δ 11.83 ppm for amide protons) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .
Q. How is the structural identity of this compound confirmed in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical. Key parameters include bond lengths (e.g., C–N: 1.32–1.35 Å), angles (e.g., cyclopropane ring: ~60°), and torsional angles to confirm stereochemistry. Disordered solvent molecules are resolved using PLATON SQUEEZE .
Q. What analytical techniques are used to assess purity and stability under laboratory conditions?
- Methodological Answer :
- HPLC-PDA : Purity >98% with a C18 column (acetonitrile/water gradient).
- TGA/DSC : Thermal stability up to 150°C.
- Karl Fischer titration : Moisture content <0.1% for hygroscopic batches.
Stability is monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing toxicity?
- Methodological Answer :
- Modifications : Vary substituents on the cyclopropane (e.g., methyl vs. ethyl) and anilino group (e.g., 2,3-dimethyl vs. 2,4-dichloro).
- Assays : Use in vitro enzyme inhibition (e.g., IC₅₀ determination via fluorescence polarization) and in silico docking (e.g., AutoDock Vina) to predict binding to targets like kinases or GPCRs.
- Toxicology : Screen for hepatotoxicity using HepG2 cells and CYP450 inhibition assays .
Q. What computational strategies resolve contradictions in solubility predictions versus experimental data?
- Methodological Answer :
- QSAR Models : Train on datasets with logP, polar surface area, and hydrogen-bond donors/acceptors.
- Molecular Dynamics (MD) : Simulate solvation free energy in explicit solvents (e.g., water, DMSO) using GROMACS.
- Validation : Compare with experimental solubility via shake-flask method (pH 7.4 PBS) .
Q. How does stereochemical integrity impact biological activity, and how is it controlled during synthesis?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using a Chiralpak IA column (hexane/isopropanol).
- Asymmetric Catalysis : Employ Jacobsen’s catalyst for cyclopropanation to ensure >99% ee.
- Bioactivity Testing : Compare IC₅₀ of enantiomers in cellular assays (e.g., apoptosis via flow cytometry) .
Q. What experimental designs address discrepancies in reported cytotoxicity across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
